molecular formula C19H14ClN3O2S B15030890 (5Z)-2-(4-chloroanilino)-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

(5Z)-2-(4-chloroanilino)-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

Cat. No.: B15030890
M. Wt: 383.9 g/mol
InChI Key: BWSKHUYUOBLUOW-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5Z)-2-(4-chloroanilino)-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one" is a thiazol-4-one derivative characterized by a 4-chloroanilino group at position 2 and a 1,5-dimethyl-2-oxoindol-3-ylidene substituent at position 3. Its Z-configuration at the C5 position is stabilized by conjugation with the indole ring system, a structural feature common in bioactive heterocycles.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClN3O2S/c1-10-3-8-14-13(9-10)15(18(25)23(14)2)16-17(24)22-19(26-16)21-12-6-4-11(20)5-7-12/h3-9H,1-2H3,(H,21,22,24)/b16-15-

InChI Key

BWSKHUYUOBLUOW-NXVVXOECSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate then undergoes cyclization with an appropriate diketone to form the thiazolidine ring. The final step involves the fusion of the thiazolidine ring with an indole derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Chemical Reactions

The compound’s structural features enable participation in several reaction types:

Reaction Type Mechanism Key Functional Groups Involved
Nucleophilic substitution Replacement of leaving groups (e.g., halides) by nucleophiles (e.g., amines, alkoxides)Thiazole ring, oxoindole moiety
Cyclization Formation of new rings via intramolecular reactions (e.g., thiazole ring closure)Thiourea-derived groups
Enamine formation Reaction with ketones/aldehydes to form conjugated systemsAmino groups (4-chloroanilino)
Electrophilic addition Addition of electrophiles (e.g., alkyl halides) to electron-rich sitesThiazole ring, oxoindole double bonds

Enzymatic Catalysis

Biocatalytic methods, such as those using lipase enzymes (e.g., CaL-B ), offer sustainable alternatives for synthesizing similar heterocycles. For instance:

  • Mannich-type condensations : Lipase-catalyzed reactions of aldehydes with amines and ketones in acetone/water mixtures yield heterocyclic derivatives with 66–80% efficiency .

  • Reaction conditions : Room temperature, solvent-free protocols, and non-chromatographic purification methods enhance scalability .

Enzymatic Method Key Features Yield
CaL-B-catalyzed synthesis Solvent-free, room temperature, acetone/water mixtures, non-chromatographic purification66–80%

Research Findings

  • Structural characterization : Techniques like NMR spectroscopy and HRMS confirm the compound’s purity and structure.

  • Biological activity : Analogous compounds exhibit anticancer and anti-inflammatory properties, suggesting potential therapeutic roles.

  • Physical properties : Molecular weight (~320 g/mol), solubility, and thermal stability influence reactivity.

Scientific Research Applications

3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound is compared to structurally related thiazol-4-one derivatives (Table 1), focusing on substituent variations and their impact on physicochemical properties:

Table 1: Comparative Analysis of Thiazol-4-one Derivatives

Compound ID & Structure Substituent at Position 2 Substituent at Position 5 (Z-configuration) Melting Point (°C) Yield (%) Key Spectral Data (NMR) Source
Target Compound 4-Chloroanilino 1,5-Dimethyl-2-oxoindol-3-ylidene Not reported Not reported Aromatic protons: δ 6.94–8.75 ppm (expected)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e) Piperazin-1-yl 1,3-Benzodioxol-5-ylmethylene >260 78 1H NMR: Aromatic H (δ 6.8–7.5 ppm)
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) Morpholin-1-yl 4-Hydroxy-3-methoxybenzylidene 251–253 88 1H NMR: OH (δ 9.8 ppm), Ar-H (δ 6.7–7.3 ppm)
(5Z)-5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-2-thioxothiazolidin-4-one Thioxo 5-Chloro-2-oxoindolin-3-ylidene Not reported Not reported 1H NMR: Imine H (δ 8.75 ppm), Ar-H (δ 6.94–7.75 ppm)
RO-3306 (CDK inhibitor) Thiophen-2-ylmethylamino Quinolin-6-ylmethylidene Not reported Not reported HRMS: m/z 351.45 (C18H13N3OS2)
Key Observations:

Substituent Influence on Melting Points: Electron-rich substituents (e.g., morpholinyl, piperazinyl) correlate with higher melting points (>250°C) due to enhanced hydrogen bonding and crystal packing efficiency . Bulky groups (e.g., quinoline in RO-3306) may reduce melting points by disrupting crystallinity .

Spectral Trends :

  • Aromatic protons in Z-configured arylidene derivatives resonate between δ 6.7–8.75 ppm, with imine protons appearing downfield (δ >8.5 ppm) .
  • The absence of NH2 protons in thioxo derivatives (e.g., ) confirms cyclization and structural rigidity .

Synthetic Yields :

  • Microwave-assisted syntheses (e.g., 80°C, 1–2 hours) achieve yields >80% for morpholinyl/piperidinyl derivatives, outperforming conventional reflux methods .

Biological Activity

The compound (5Z)-2-(4-chloroanilino)-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one is a thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a chloroaniline moiety, and an indole derivative. The presence of these functional groups is significant as they often correlate with various biological activities.

Chemical Structure

C19H17ClN4O2S\text{C}_{19}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

Molecular Weight

The molecular weight of this compound is approximately 400.88 g/mol.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit promising antimicrobial properties. In particular, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance:

  • In vitro studies indicate that thiazole derivatives can exhibit activity comparable to established antibiotics such as isoniazid and ciprofloxacin against mycobacterial strains .
  • The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring or the aniline substituent can enhance antimicrobial potency.

Anticancer Activity

Thiazole derivatives are also explored for their anticancer properties. The compound's structure may contribute to its ability to interact with cellular targets involved in cancer progression.

  • Case Study : A related thiazole derivative was tested against human cancer cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
  • Research Findings : In a study involving similar compounds, the anticancer activity was attributed to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .

Other Pharmacological Activities

Besides antimicrobial and anticancer activities, thiazole derivatives have been investigated for other pharmacological effects:

  • Anti-inflammatory : Some studies suggest that thiazole compounds may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Antioxidant : The presence of the indole moiety in the structure may confer antioxidant activity, providing protection against oxidative stress in biological systems.

Summary of Research Findings

Activity TypeRelated CompoundsKey Findings
AntimicrobialThiazole derivativesComparable efficacy to standard antibiotics
AnticancerSimilar thiazolesSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryVarious thiazolesPotential inhibition of inflammatory markers
AntioxidantIndole derivativesProtective effects against oxidative stress

Q & A

(Basic) What are the optimal reaction conditions for synthesizing (5Z)-2-(4-chloroanilino)-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one?

The synthesis typically involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a mixed solvent system (e.g., DMF-acetic acid) for 2–4 hours. For example, analogous thiazolidinones are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and an oxo-compound under reflux . Key parameters include maintaining stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and controlling temperature (100–110°C) to avoid side reactions like hydrolysis of the thiazole ring. Recrystallization from DMF-ethanol mixtures improves purity .

(Advanced) How can reaction intermediates and byproducts be characterized to elucidate the mechanism of thiazol-4-one formation?

Mechanistic studies require analyzing intermediates via LC-MS and NMR. For instance, hydrazono-thiazolidinone intermediates (e.g., 5-(Z)-arylidene derivatives) can be isolated by quenching the reaction at 1-hour intervals . Byproducts such as dehalogenated or oxidized derivatives (e.g., quinones from hydroxy group oxidation) are identified using HRMS and comparative TLC . Computational tools like MOE (Molecular Operating Environment) model transition states, while isotopic labeling (e.g., ¹⁵N in hydrazine moieties) traces nitrogen migration pathways .

(Basic) What spectral markers in IR and ¹H NMR confirm the structural integrity of the synthesized compound?

  • IR : A strong C=O stretch at 1680–1720 cm⁻¹ (thiazol-4-one carbonyl) and C=N absorption at 1590–1620 cm⁻¹ (indolylidene moiety) .
  • ¹H NMR : Distinct signals include:
    • δ 2.3–2.5 ppm (s, 3H, indole C1-CH₃) .
    • δ 7.2–8.1 ppm (m, aromatic protons from 4-chloroanilino and indolylidene groups) .
    • δ 10.2–10.8 ppm (s, 1H, NH from hydrazone linkage) .
      Deviations >0.3 ppm suggest impurities or tautomeric shifts .

(Advanced) How can contradictory spectral data (e.g., unexpected downfield shifts in ¹³C NMR) be resolved?

Unexpected shifts often arise from tautomerism or solvent effects. For example, the thioxo-thiazolidinone moiety may exhibit keto-enol tautomerism, altering C=O and C=S chemical shifts. Solvent polarity (e.g., DMSO vs. CDCl₃) impacts hydrogen bonding and resonance. To resolve contradictions:

  • Compare experimental data with DFT-calculated NMR spectra (e.g., using Gaussian 16) .
  • Conduct variable-temperature NMR to identify dynamic equilibria .
  • Use 2D NMR (HSQC, HMBC) to assign ambiguous signals, particularly in congested aromatic regions .

(Basic) What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) using ATP/GTP analogs .
    Controls should include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent blanks .

(Advanced) How can substituent effects on bioactivity be systematically studied?

  • Variation of substituents : Replace 4-chloroanilino with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess electronic effects .
  • Steric modulation : Introduce bulky substituents (e.g., tert-butyl) at the indolylidene position to probe binding pocket compatibility .
  • QSAR modeling : Use CoMFA or Schrödinger’s QikProp to correlate logP, polar surface area, and IC₅₀ values .
  • Crystallography : Solve X-ray structures of ligand-target complexes (e.g., PDB entries) to map interactions .

(Basic) What experimental design principles ensure reproducibility in pharmacological studies?

  • Randomization : Use a split-plot design for dose-response assays (e.g., main plots = compound variants, subplots = concentrations) .
  • Replication : Perform triplicate measurements for IC₅₀ values and include intra-day/inter-day validation .
  • Blinding : Assign sample codes to avoid bias in data collection .
  • Positive/Negative controls : Include cisplatin (cytotoxicity) and DMSO (solvent control) in all assays .

(Advanced) What strategies address low reproducibility in synthesis yields across labs?

  • Solvent purity : Use freshly distilled DMF to prevent amine contamination, which catalyzes side reactions .
  • Moisture control : Conduct reactions under argon with molecular sieves to suppress hydrolysis .
  • Catalyst optimization : Screen bases (e.g., DBU vs. NaOAc) to enhance cyclization efficiency .
  • Byproduct profiling : Compare HPLC chromatograms (C18 column, 254 nm) to identify batch-specific impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.